L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, alanine, tyrosine, leucine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid .
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine .
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline .
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
634191-87-0 |
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Molecular Formula |
C44H76N16O11 |
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H76N16O11/c1-23(2)21-32(40(68)57-30(16-17-34(47)62)39(67)55-24(3)35(63)58-31(42(70)71)11-8-20-53-44(50)51)60-41(69)33(22-26-12-14-27(61)15-13-26)59-36(64)25(4)54-38(66)29(10-7-19-52-43(48)49)56-37(65)28(46)9-5-6-18-45/h12-15,23-25,28-33,61H,5-11,16-22,45-46H2,1-4H3,(H2,47,62)(H,54,66)(H,55,67)(H,56,65)(H,57,68)(H,58,63)(H,59,64)(H,60,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/t24-,25-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
LFBGPGSZKQKDGG-WLFMXDJZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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